molecular formula C9H8NNaO4S B12725392 Sodium 2-cyano-5-ethoxybenzenesulphonate CAS No. 94159-55-4

Sodium 2-cyano-5-ethoxybenzenesulphonate

Cat. No.: B12725392
CAS No.: 94159-55-4
M. Wt: 249.22 g/mol
InChI Key: ROVCHLIPMLVMLL-UHFFFAOYSA-M
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Description

Sodium 2-cyano-5-ethoxybenzenesulphonate is an organic compound with the molecular formula C9H8NNaO4S. It is a sodium salt of 2-cyano-5-ethoxybenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-cyano-5-ethoxybenzenesulphonate typically involves the sulfonation of 2-cyano-5-ethoxybenzene. The process begins with the nitration of ethoxybenzene to introduce the cyano group, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-cyano-5-ethoxybenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonates.

Scientific Research Applications

Sodium 2-cyano-5-ethoxybenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a labeling agent in molecular biology.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the manufacture of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of sodium 2-cyano-5-ethoxybenzenesulphonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonate group enhances the compound’s solubility and reactivity. These interactions facilitate the compound’s role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-cyano-5-methoxybenzenesulphonate
  • Sodium 2-cyano-5-propoxybenzenesulphonate
  • Sodium 2-cyano-5-butoxybenzenesulphonate

Uniqueness

Sodium 2-cyano-5-ethoxybenzenesulphonate is unique due to its specific ethoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

94159-55-4

Molecular Formula

C9H8NNaO4S

Molecular Weight

249.22 g/mol

IUPAC Name

sodium;2-cyano-5-ethoxybenzenesulfonate

InChI

InChI=1S/C9H9NO4S.Na/c1-2-14-8-4-3-7(6-10)9(5-8)15(11,12)13;/h3-5H,2H2,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

ROVCHLIPMLVMLL-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=C1)C#N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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